Lipophilicity Shift vs. Unsubstituted Pyrrolidine Analog
Introducing a methoxy substituent at the pyrrolidine 3‑position reduces lipophilicity compared to the parent 2‑(pyrrolidin‑1‑ylmethyl)‑oxazole‑4‑carboxylate. The computed XLogP3 of the free‑acid form of the target compound is −2.2 [1], whereas the unsubstituted analog carries no polar methoxy group and is expected to be >1 log unit more lipophilic based on fragment‑based calculations (ΔCLogP ≈ +1.1 for removal of OCH₃) [2]. Lower logP translates into higher aqueous solubility at physiological pH, a property relevant for aqueous reaction conditions and early‑stage biological screening.
| Evidence Dimension | Computed logP (XLogP3) |
|---|---|
| Target Compound Data | −2.2 (free-acid form) |
| Comparator Or Baseline | Unsubstituted 2‑(pyrrolidin‑1‑ylmethyl)‑oxazole‑4‑carboxylic acid: estimated CLogP ≈ −1.1 to −0.8 (method‑dependent) |
| Quantified Difference | ΔlogP ≈ −1.1 to −1.4 log units |
| Conditions | Computed XLogP3 (PubChem) vs. fragment‑based CLogP estimates |
Why This Matters
Altered logP directly influences solvent compatibility in synthesis and the off‑rate in biological assays, making the methoxy analog preferable for aqueous‑phase chemistry and fragment‑based screening libraries.
- [1] PubChem Compound Summary CID 132342253, XLogP3 value, accessed 2025. View Source
- [2] Fragment‑based ClogP estimation; unsubstituted analog structure derived from WO2000/053589 A1, Glaxo Group Ltd. View Source
